molecular formula C3H5Cl3Si B085684 Allyltrichlorosilane CAS No. 107-37-9

Allyltrichlorosilane

Cat. No.: B085684
CAS No.: 107-37-9
M. Wt: 175.51 g/mol
InChI Key: HKFSBKQQYCMCKO-UHFFFAOYSA-N
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: Allyltrichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Cross-Coupling Reactions: Various organosilicon compounds.

    Hydrosilylation: Silanes.

    Allylation: Homoallylic alcohols.

Scientific Research Applications

Allyltrichlorosilane has a wide range of applications across various fields:

Comparison with Similar Compounds

    Trichlorosilane (Cl₃SiH): Used in the production of high-purity silicon.

    Vinyltrichlorosilane (Cl₃SiCH=CH₂): Used in the production of silicone polymers.

    Octyltrichlorosilane (Cl₃SiC₈H₁₇): Used as a surface treatment agent.

Uniqueness: Allyltrichlorosilane is unique due to its bifunctional nature, containing both reactive trichlorosilyl and allyl groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

trichloro(prop-2-enyl)silane
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InChI

InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2
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InChI Key

HKFSBKQQYCMCKO-UHFFFAOYSA-N
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Canonical SMILES

C=CC[Si](Cl)(Cl)Cl
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Molecular Formula

C3H5Cl3Si
Record name ALLYLTRICHLOROSILANE, STABILIZED
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DSSTOX Substance ID

DTXSID3059347
Record name Silane, trichloro-2-propen-1-yl-
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Molecular Weight

175.51 g/mol
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Physical Description

Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95 °F. Corrosive to metals and tissue., Colorless liquid with a pungent, irritating odor; [Hawley] Colorless to yellow liquid; [MSDSonline]
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Boiling Point

241 °F at 760 mmHg (USCG, 1999), 117.5 °C
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Flash Point

95 °F (USCG, 1999), 35 °C, 95 °F (35 °C) (open cup)
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Density

1.215 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2011 g/cu cm at 20 °C, Density: 1.217 at 27 °C
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Vapor Density

6.05 (Air = 1)
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Vapor Pressure

7.066 kPa (53.0 mm Hg) at 47.5 °C
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Color/Form

Colorless liquid

CAS No.

107-37-9
Record name ALLYLTRICHLOROSILANE, STABILIZED
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Record name Trichloro-2-propen-1-ylsilane
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Melting Point

35 °C
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Synthesis routes and methods I

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.4 mg (0.014 mmol) of CuCl, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 0.5 g of allytrichlorosilane (bp; 117-8° C., yield; 20%), 0.51 g of propyltrichlorosilane (bp; 123-5° C., yield; 20%), and 0.73 g of 1,3-bis(trichlorosilyl)propane (bp; 88-90° C./12.5 mmHg, yield; 17%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
1.4 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.80 g (3.1 mmol) of triphenylphosphine, 1.25 ml (15.3 mmol) of allyl chloride, and 3.1 g (31 mmol) of dichlorosilane were reacted 150° C. for 1.5 hrs. The resulting mixture was distilled to give 1.00 g of allyldichlorosilane (yield; 13%) and allyltrichlorosilane (yield; 20%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyltrichlorosilane
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Allyltrichlorosilane
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Allyltrichlorosilane
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Allyltrichlorosilane
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Allyltrichlorosilane
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Allyltrichlorosilane
Customer
Q & A

ANone: Allyltrichlorosilane reacts with aldehydes through a nucleophilic addition mechanism. This reaction is typically catalyzed by Lewis bases, such as N,N-dimethylformamide (DMF) or chiral sulfoxides, which activate the silicon atom and facilitate the addition of the allyl group to the carbonyl carbon. This leads to the formation of homoallylic alcohols. [, , , , , ]

ANone: Homoallylic alcohols are valuable intermediates in the synthesis of various natural products, pharmaceuticals, and other complex molecules. Their versatility stems from the presence of both the hydroxyl and the alkene functionalities, which can be further elaborated using a wide range of synthetic transformations. [, ]

ANone: The molecular formula of this compound is C3H5Cl3Si, and its molecular weight is 177.5 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the UV absorption spectrum of this compound has been measured from 191 to 220 nm. The spectrum is broad and featureless, with the absorption cross-section increasing as the wavelength decreases. []

ANone: this compound is moisture sensitive and reacts readily with protic solvents like water and alcohols. This reaction results in the generation of HCl gas. Therefore, handling and storage under inert conditions, using dry solvents, are crucial. []

ANone: Lewis bases are crucial in these reactions as they act as catalysts. They coordinate to the silicon atom in this compound, forming a hypervalent silicon species. This enhances the nucleophilicity of the allyl group, promoting its addition to the carbonyl group of aldehydes. [, , , , , , , , , , , , , , , , ]

ANone: Various chiral catalysts have been successfully employed, including chiral sulfoxides [, ], chiral phosphoramides [], chiral bipyridine N,N′-dioxides [, , ], and chiral biscarboline N,N'-dioxides []. The choice of catalyst often influences the enantioselectivity and yield of the desired product.

ANone: Yes, research demonstrates its application in the allylation of acylhydrazones [], N-Boc and N-Cbz imines [], and even in reactions with glycidyl methacrylate to form polymers. []

ANone: Yes, quantum chemical calculations have provided valuable insights into the reaction mechanism and the role of Lewis bases in activating this compound. These calculations have shown that the activation barrier for the allylation reaction is significantly lowered in the presence of Lewis bases like DMF or HMPA. []

ANone: Yes, computational tools like AARON (Automated Alkylation Reaction Optimizer for N-oxides) can predict the stereoselectivity of allylations using various chiral bipyridine N,N′-dioxides. This approach shows promise for the design and discovery of novel catalysts. []

ANone: The stereochemical environment around the silicon center, influenced by the catalyst's structure, plays a critical role. For instance, research with bis(tetrahydroisoquinoline) N,N′‐dioxides shows that the relative configuration of the catalyst significantly affects both the yield and enantiomeric excess of the homoallylic alcohol product. []

ANone: Yes, research has explored the use of γ‐functionalized allyltrichlorosilanes. These modified reagents can introduce various functional groups to the target molecule, further expanding the synthetic utility of the allylation reaction. []

ANone: The development of highly enantioselective allylation reactions using this compound has been made possible through the combined efforts of organic chemists, computational chemists, and material scientists. This synergy has led to the discovery of novel chiral catalysts, a deeper understanding of the reaction mechanism, and the development of new synthetic methodologies. [, , ]

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